2-Cyanobenzenesulfonamide

Overview

Description

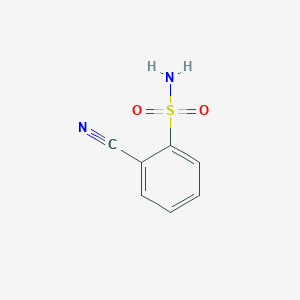

2-Cyanobenzenesulfonamide is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a sulfonyl group attached to a benzene ring which is further substituted with a cyano group. This structure is of interest due to its potential biological activity and its utility as a building block in chemical reactions .

Synthesis Analysis

The synthesis of 2-cyanobenzenesulfonamide derivatives has been achieved through various methods. One approach involves the acylation of primary amines with 2-cyanobenzenesulfonyl chloride, leading to the formation of N-monosubstituted 2-cyanobenzenesulfonamides. These compounds can undergo intramolecular nucleophilic addition, resulting in ring-chain isomerism, which has been studied under alkaline-catalysis conditions and thermal conditions . Another method described the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) starting from 2-nitrobenzenesulfonamide, which is used in click chemistry reactions .

Molecular Structure Analysis

The molecular structure of 2-cyanobenzenesulfonamides has been explored through various experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as density functional theory (DFT) calculations. These studies have provided insights into the molecular conformation and vibrational analysis of the compound, including the effects of substituents on the characteristic benzene sulfonamides bands in the spectra .

Chemical Reactions Analysis

2-Cyanobenzenesulfonamides have been shown to participate in a variety of chemical reactions. For instance, they can be used as amine protecting/activating groups, which can be cleaved under the action of thiol and base to release the parent amine. This property allows for further elaboration of the sulfonamides by alkylation and arylation, and they can withstand conditions that functionalize nitroarenes . Additionally, the compound has been used in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles using an electrophilic cyanating agent, showcasing its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyanobenzenesulfonamides are influenced by their molecular structure. The presence of the cyano and sulfonyl groups imparts certain characteristics that are crucial for their reactivity and potential biological activity. The equilibrium constants of the open and closed isomers in solution have been determined, indicating the relative stabilities of these forms and the influence of electronic and steric effects of substituents on the nitrogen atom . The compound's reactivity in click chemistry also highlights its utility in synthesizing a wide range of derivatives with potential applications in drug development and materials science .

Scientific Research Applications

Synthesis and Protecting Strategy

4-Cyanobenzenesulfonamides, closely related to 2-Cyanobenzenesulfonamide, have been investigated for their potential in amine synthesis and as a protecting/activating group in broader amine synthesis contexts. They demonstrate the ability to withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions, thereby offering a versatile approach in organic synthesis (Schmidt et al., 2017).

Ring-Chain Isomerism

Research on N-monosubstituted 2-cyanobenzenesulfonamides has revealed intriguing ring-chain isomerism properties. These compounds, formed through intramolecular nucleophilic addition, exhibit a unique equilibrium between their open and chain isomers, influenced by electronic and steric effects of substituents (Balode et al., 1978).

Oxadiazole Cyclization and Synthesis

A series of 4-cyanobenzenesulfonamides were used to create corresponding O-acetylated amidoximes. The formation of 1,2,4-oxadiazole derivatives from these compounds under acidic conditions is an example of their application in synthesizing novel organic structures (Dosa et al., 2011).

Electrophilic Cyanation

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to 2-cyanobenzenesulfonamide, has been utilized as a cyanation reagent. This approach facilitates the synthesis of various benzonitriles from aryl bromides, proving useful in pharmaceutical intermediates synthesis (Anbarasan et al., 2011).

Sulfonamides in Organic Chemistry

2-Cyanobenzenesulfonamide and its derivatives play a significant role in the preparation of secondary amines and the protection of amines in organic synthesis. This demonstrates their utility in creating various organic compounds and intermediates (Fukuyama et al., 1995).

Mechanism of Action

properties

IUPAC Name |

2-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBOWJXHXLIMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363670 | |

| Record name | 2-Cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73542-86-6 | |

| Record name | 2-Cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 2-cyanobenzenesulfonamide derivatives discussed in the research?

A: The primary application highlighted in the research [] is their use as active ingredients in insecticidal compositions. These compositions are designed to control pest populations.

Q2: How do structural modifications of 2-cyanobenzenesulfonamide impact its insecticidal activity?

A: While the provided research doesn't delve into specific Structure-Activity Relationship (SAR) details, it emphasizes that isomeric forms of 2-cyanobenzenesulfonamide, specifically those represented by formulas (I-A) and (I-B), exhibit enhanced insecticidal activity []. This suggests that the spatial arrangement of atoms within the molecule plays a crucial role in its interaction with the target site in insects.

Q3: What is the significance of "ring-chain isomerism" in 2-cyanobenzenesulfonamide derivatives?

A: The research paper [] specifically investigates the "ring-chain isomerism" of N-monosubstituted 2-cyanobenzenesulfonamides. This type of isomerism indicates the possibility of the molecule existing in two forms: an open-chain form and a cyclic (ring) form. Understanding this isomerism is crucial as it can significantly influence the compound's chemical reactivity, stability, and potentially its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

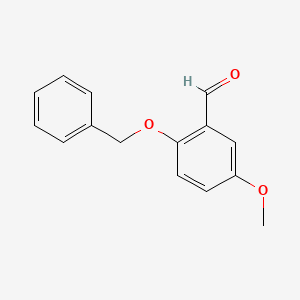

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

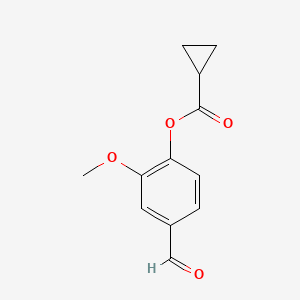

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)